ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate
Description
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate is a thiopyrano[2,3-d]thiazole derivative characterized by a fused bicyclic system with a phenyl substituent at position 7 and an ethyl carboxylate group at position 4. This scaffold combines a thiopyran ring fused to a thiazole moiety, which is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The ethyl carboxylate group enhances solubility and bioavailability compared to free carboxylic acids, making it a promising candidate for drug development.
Synthetic routes for this compound typically involve hetero-Diels-Alder reactions or Michael additions. For instance, reactions between 5-arylideneisorhodanines and dienophiles (e.g., arylidene pyruvic acids) yield thiopyrano[2,3-d]thiazoles with high regioselectivity and diastereoselectivity . The stereochemistry at positions C-5, C-6, and C-7 plays a critical role in biological activity, as axial-axial proton interactions in the thiopyran ring stabilize the preferred conformation .
Properties
Molecular Formula |
C15H15NO3S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C15H15NO3S2/c1-2-19-14(17)10-8-20-13-12(21-15(18)16-13)11(10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,16,18) |
InChI Key |
RCBHPYNDWQSULX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC2=C(C1C3=CC=CC=C3)SC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, phenyl isothiocyanate, and a suitable aldehyde in the presence of a base such as sodium ethoxide. The reaction mixture is usually refluxed in ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Michael Reaction Approach
The compound is accessible via the Michael reaction between aryl methylene malononitrile and isorhodanine derivatives in ethanol with triethylamine as a catalyst. This reaction forms intermediates that cyclize to yield thiopyrano[2,3-d]thiazole cores .
Reaction Parameters :
| Reagent | Solvent | Catalyst | Product |
|---|---|---|---|
| Aryl methylene malononitrile | Ethanol | Triethylamine | Thiopyrano[2,3-d]thiazole derivatives |
Cycloaddition Reactions
[4+2] Cycloadditions with dienophiles like acrolein or acrylonitrile in acetic acid produce polycyclic heterosystems. For example, acetylene dicarboxylic acid reacts to form derivatives via decarboxylation .
Key Reactions :
-
Dienophile : Acrolein, crotonic aldehyde, acrylonitrile
-
Conditions : Acetic acid, heating
-
Outcome : Formation of 3,5-dihydro-2H-thiopyrano[2,3-d]thiazoles with additional double bonds .
Reaction with Quinones
Reaction with 1,4-naphthoquinone in acetic acid yields tetracyclic derivatives (e.g., 9a–d ) through tandem hetero-Diels-Alder-acylation followed by amidation and cyclization .
Elimination and Decarboxylation
Heating in acetic acid promotes ethanol elimination and decarboxylation , forming stabilized thiopyrano[2,3-d]thiazole derivatives. This is observed in reactions with propiolic acid or acetylene dicarboxylic acid .
Mechanism :
-
Elimination of ethanol from intermediates
-
Decarboxylation at position 5
-
Formation of 2-oxo-thiopyrano[2,3-d]thiazoles
Diversification via Hybridization
Hybrid derivatives (e.g., 7e–j ) are formed by reacting thiopyrano[2,3-d]thiazoles with pyrazole-dienophiles (e.g., 6a, 6b ) in acetic acid. These cycloadducts exhibit anticancer activity .
Diversification Table :
| Hybrid Moiety | Dienophile | Product Class |
|---|---|---|
| Pyrazole | Acrylonitrile | Thiopyrano[2,3-d]thiazole-pyrazole hybrids |
| Naphthoquinone | 1,4-naphthoquinone | Tetracyclic chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles |
Reaction Conditions and Optimization
Critical parameters influencing reaction outcomes include:
Solvent Effects
-
Acetic acid : Facilitates ethanol elimination and decarboxylation .
-
Toluene : Employed in organocatalytic Michael-Michael-aldol cascades .
Temperature and Catalysts
-
Heating : Required for cycloadditions and elimination reactions .
-
Catalysts : Triethylamine (Michael reactions) or organic catalysts (cascade reactions) .
Biological Relevance of Reactivity
The compound’s reactivity underpins its utility in medicinal chemistry:
-
Carbonic anhydrase inhibition : Cycloadducts like 7e and 7i exhibit submicromolar IC₅₀ values against CAIX/CAXII, comparable to acetazolamide .
-
Anticancer activity : Hybrids (e.g., 7e ) induce apoptosis and cell cycle disruption in HePG-2 cells .
Structural Stability and Reactivity
The fused thiopyrano[2,3-d]thiazole core provides structural rigidity, enabling selective reactivity. Bond lengths and angles in crystallographic data align with typical heterocyclic compounds, ensuring stability during transformations .
Scientific Research Applications
Chemistry
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it an essential component in organic synthesis.
Biology
Research has explored the compound's potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific molecular targets, potentially blocking enzyme activity. This inhibition can lead to significant biological effects such as reduced inflammation and inhibition of cancer cell growth .
Medicine
The compound has been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may inhibit certain pathways involved in inflammation and tumor growth. Its pharmacological activities are being explored further to develop new therapeutic agents .
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through enzyme inhibition pathways .
- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammatory markers in vitro and in vivo models by inhibiting specific signaling pathways involved in inflammation .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 6-ethyl carboxylate group in Compound X improves metabolic stability compared to 6-oxoacetic acid derivatives (e.g., 3e, 3b), which showed moderate activity but may suffer from rapid clearance . 6-Carbaldehyde derivatives (e.g., 116) exhibit potent antimitotic activity but may face stability issues due to aldehyde reactivity . Aryl substituents at position 7 (e.g., phenyl in Compound X vs. thienyl in 104) influence target specificity.
Stereochemical Considerations :
- The rel-(5R,6S,7S) configuration in 3e and 3b is critical for anticancer activity, as axial-axial proton interactions in the thiopyran ring stabilize bioactive conformations . Compound X likely adopts a similar conformation due to its structural homology.
Synthetic Flexibility: Compound X is synthesized via hetero-Diels-Alder reactions, while pyrazole hybrids (e.g., 7f) require cycloaddition with dienophiles like arylidene pyruvic acids . The Michael reaction route (e.g., 5-amino derivatives) offers an alternative but yields less potent compounds .
Key Findings:
- Anticancer Activity : Compound X’s ethyl carboxylate group may enhance tumor selectivity compared to 3e’s oxoacetic acid, which showed only moderate growth inhibition .
- Anti-inflammatory Potential: Ethyl carboxylate derivatives (e.g., Compound X) are structurally similar to diclofenac sodium analogs, suggesting comparable antiexudative effects .
- Antimicrobial Activity : Carboxylic acid derivatives (e.g., 104) show broad-spectrum activity, but esterification in Compound X may reduce this effect .
Pharmacokinetic and Physicochemical Properties
- Solubility : The ethyl carboxylate in Compound X balances lipophilicity and aqueous solubility better than free acids (e.g., 104) or aldehydes (e.g., 116), which may crystallize or degrade .
- Metabolic Stability: Ester groups are prone to hydrolysis, but the thiopyrano-thiazole core may resist enzymatic degradation, as seen in related compounds .
Biological Activity
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of various reactants under controlled conditions. A common method includes refluxing a mixture of 3,5-cyclohexanedione with 4-bromothiophene-2-carbaldehyde and ethyl cyanoacetate in the presence of a catalytic amount of DMAP (4-(dimethylamino)pyridine) in ethanol. The resulting product is then purified through crystallization and characterized using techniques such as NMR and X-ray diffraction .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
Research has indicated that this compound may possess anticancer activity. In particular, it has shown potential in inhibiting the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's interaction with specific cellular targets involved in cancer proliferation is an area of ongoing research .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
The biological mechanisms underlying the activity of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cellular Signaling Modulation : It could alter signaling pathways that regulate inflammation and apoptosis.
- Structural Interactions : The unique thiopyrano-thiazole structure allows for specific interactions with biological macromolecules.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Antimicrobial Efficacy Study :
- Anticancer Research :
- Anti-inflammatory Assessment :
Q & A
Q. Basic
- X-ray Crystallography : Resolves bond lengths, angles, and torsion angles. Example data for a related compound:
- Space group:
- Unit cell parameters: .
- Spectroscopy : and verify proton environments and carbonyl/thiocarbonyl groups. IR confirms C=O (1680–1720 cm) and C=S (1150–1250 cm) stretches .
How can researchers resolve contradictions between computational predictions and experimental yields in thiopyrano-thiazole synthesis?
Advanced
Discrepancies often arise from solvent effects or unaccounted intermediates. Strategies include:
Feedback Loop : Integrate experimental data (e.g., HPLC purity) into computational models to refine reaction coordinates.
Microkinetic Modeling : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS solvation models .
In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates not predicted computationally .
What methodologies are effective for synthesizing and characterizing derivatives of this compound?
Q. Advanced
- Derivatization : React the 2-oxo group with hydrazines or amines to form hydrazones or imines. For example, ethyl 2-diazo derivatives react with 3-iminobutyronitrile to yield pyridazine or thiazole-fused analogs .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
- Validation : High-resolution mass spectrometry (HRMS) and NMR confirm regioselectivity .
How can reactor design principles improve scalability for thiopyrano-thiazole synthesis?
Q. Advanced
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps.
- Membrane Separation : Integrate nanofiltration membranes to isolate intermediates without column chromatography .
Table 2 : Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 62 | 78 |
| Reaction Time (h) | 6 | 2.5 |
What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in derivatives?
Q. Advanced
- Multivariate Analysis : Principal Component Analysis (PCA) correlates substituent electronegativity with bioactivity.
- QSAR Modeling : Use partial least squares (PLS) regression to predict IC values based on Hammett constants () and log .
How can reaction mechanisms be validated for key steps like thiopyrano-thiazole cyclization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
